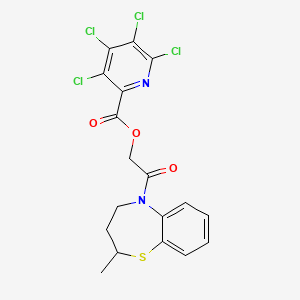
2-(2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)-2-oxoethyl 3,4,5,6-tetrachloropyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Reactants: 3,4,5,6-Tetrachloropyridine-2-carboxylic acid and 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
- Conditions: Coupling agents such as DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine)
- Product: 2-(2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)-2-oxoethyl 3,4,5,6-tetrachloropyridine-2-carboxylate
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)-2-oxoethyl 3,4,5,6-tetrachloropyridine-2-carboxylate typically involves multi-step organic reactions
-
Step 1: Synthesis of Benzothiazepine Core
- Reactants: 2-Aminothiophenol and 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
- Conditions: Acidic or basic medium, reflux conditions
- Product: 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazepine ring.
Reduction: Reduction reactions may target the carbonyl group in the oxoethyl moiety.
Substitution: The tetrachloropyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology
- Potential applications in the development of pharmaceuticals due to its unique structure.
- Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine
- Explored as a candidate for drug development, particularly in the treatment of neurological disorders.
- Studied for its potential as an enzyme inhibitor.
Industry
- Potential use in the development of advanced materials, such as polymers and coatings.
- Investigated for its role in catalysis and as a precursor for functional materials.
Mécanisme D'action
The mechanism of action of 2-(2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)-2-oxoethyl 3,4,5,6-tetrachloropyridine-2-carboxylate is likely related to its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)-2-oxoethyl 3,4,5,6-tetrachloropyridine-2-carboxylate
- This compound
Uniqueness
- The presence of both benzothiazepine and pyridine carboxylate moieties in a single molecule.
- The tetrachloropyridine ring provides unique reactivity and potential for substitution reactions.
- The compound’s structure allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry.
Propriétés
IUPAC Name |
[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2O3S/c1-9-6-7-24(10-4-2-3-5-11(10)28-9)12(25)8-27-18(26)16-14(20)13(19)15(21)17(22)23-16/h2-5,9H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMGURKZMLRZIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2=CC=CC=C2S1)C(=O)COC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
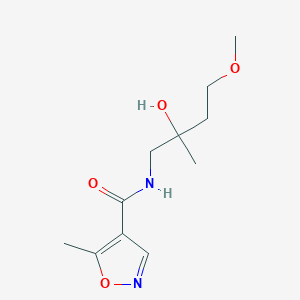
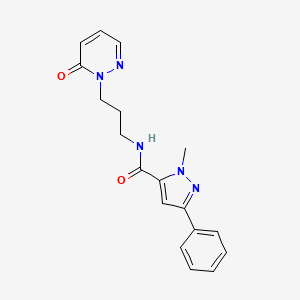
![3-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-1-(oxan-4-yl)urea](/img/structure/B2635455.png)
![2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2635456.png)
![2-(2-bromophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2635458.png)
![3,5-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2635461.png)
![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide](/img/structure/B2635462.png)
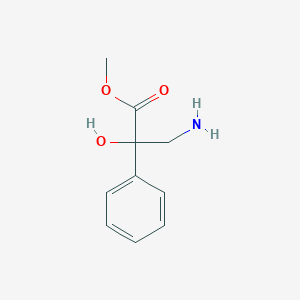
![2-[3-(4-methoxybenzenesulfonyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2635464.png)
![(1R,5S,6S,7S)-7-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2635465.png)
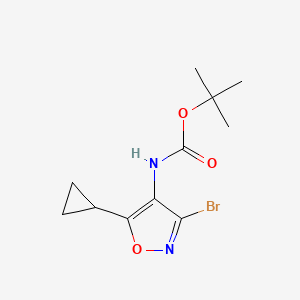
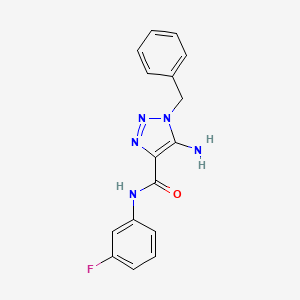
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2635472.png)
![[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride](/img/new.no-structure.jpg)
